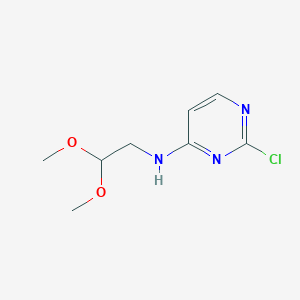

2-クロロ-N-(2,2-ジメトキシエチル)ピリミジン-4-アミン

説明

2-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, commonly referred to as CDEP, is a synthetic compound with a wide range of applications in scientific research. CDEP has been studied extensively in the areas of biochemistry, physiology, and pharmacology.

科学的研究の応用

2-アニリノピリミジンの合成

この化合物は、2-アニリノピリミジンの合成に使用できます . 2-クロロ-4,6-ジメチルピリミジンとアニリン誘導体をマイクロ波条件下で反応させることで、2-アニリノピリミジンが生成されます . 置換基は、反応の経過と効率に大きな影響を与えました .

有機合成の中間体

2-クロロ-N,N-ジメチルエチルアミンは、有機合成の中間体および出発試薬として広く使用されています . さまざまな有機化合物の合成において重要な役割を果たしています .

ベフェニウムヒドロキシナフトエートの合成

この化合物は、ベフェニウムヒドロキシナフトエートの合成の中間体として機能します 。これは、寄生虫感染症の治療に使用される薬剤です .

メピラミンの合成

メピラミンは、ピリラミンとしても知られており、抗ヒスタミン薬および抗コリン薬です。 メピラミンの合成には、2-クロロ-N,N-ジメチルエチルアミンを使用できます .

フェニルトロキサミンの合成

フェニルトロキサミンは、鎮静作用と鎮痛作用を有する抗ヒスタミン薬です。痛みを治療し、発熱を下げるために他の薬剤と組み合わせて使用されます。 この化合物は、その合成に使用できます .

作用機序

Target of Action

The primary target of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key substrate for fatty acid synthesis.

Mode of Action

The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it

Biochemical Pathways

The compound’s interaction with the acetyl-CoA carboxylase enzyme affects the fatty acid metabolism pathway . By modulating the activity of this enzyme, the compound can influence the production of malonyl-CoA and, consequently, the synthesis of fatty acids. The downstream effects of this modulation on cellular processes and functions are complex and multifaceted, involving numerous other metabolic pathways.

Pharmacokinetics

The compound has a molecular weight of 157.60100, a density of 1.252g/cm3, and a boiling point of 283.5ºC at 760mmHg . These properties may influence its absorption and distribution within the body, its metabolic stability, and its rate of excretion.

Result of Action

The molecular and cellular effects of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine’s action are likely to be diverse, given its impact on a fundamental metabolic pathway. The compound has demonstrated moderate antimicrobial activity against certain Gram-positive and Gram-negative bacteria, as well as antifungal activity . This suggests that it may exert its effects, at least in part, by disrupting the lipid composition of microbial cell membranes.

生化学分析

Biochemical Properties

2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, which are fluorescent dyes and biosensors for protein assays . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, altering their conformation and activity.

Cellular Effects

The effects of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the synthesis of pyrimidine derivatives, which are crucial for DNA and RNA synthesis . These effects can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity and effectiveness . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses can result in adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells

Transport and Distribution

The transport and distribution of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution patterns can affect its activity and effectiveness, making it important to study these aspects in detail.

Subcellular Localization

The subcellular localization of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine is a key factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.

特性

IUPAC Name |

2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O2/c1-13-7(14-2)5-11-6-3-4-10-8(9)12-6/h3-4,7H,5H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBAKOWMUIGZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=NC(=NC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

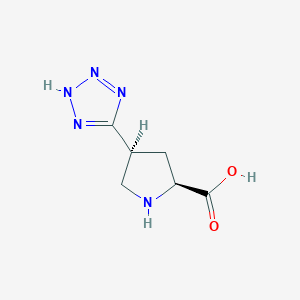

amino}acetic acid](/img/structure/B1531608.png)

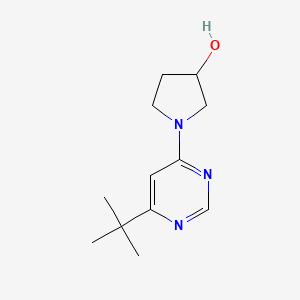

![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)